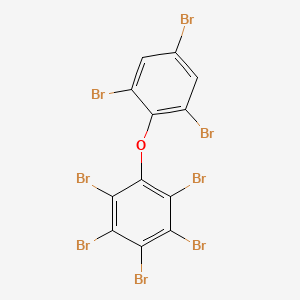
2,2',3,4,4',5,6,6'-Octabromdiphenylether
Übersicht
Beschreibung
2,2',3,4,4',5,6,6'-Octabromodiphenyl ether is a useful research compound. Its molecular formula is C12H2Br8O and its molecular weight is 801.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Schicksal und Transport
BDE-203 wird in der Umweltwissenschaft ausgiebig untersucht, um sein Schicksal und die Transportmechanismen in Ökosystemen zu verstehen. Aufgrund seines hohen Bromgehalts ist BDE-203 in der Umwelt persistent und kann sich in wild lebenden Tieren und Menschen anreichern. Die Forschung konzentriert sich auf sein Potenzial für Fernverfrachtung, Abbauwege und sein Vorkommen in verschiedenen Umweltmatrizen wie Boden, Wasser und Luft .
Medizin: Mögliche Auswirkungen auf die Gesundheit
Im medizinischen Bereich wird BDE-203 wegen seiner möglichen Auswirkungen auf die Gesundheit untersucht. Als polybromierter Diphenylether wird es mit einer hormonellen Störung und neurologischen Entwicklungsstörungen in Verbindung gebracht. Studien untersuchen häufig die Auswirkungen der Verbindung auf die Regulation des Schilddrüsenhormons und ihre möglichen Verbindungen zu Erkrankungen wie Hypothyreose .
Materialwissenschaften: Flammschutzmittel
Die Hauptanwendung von BDE-203 in den Materialwissenschaften ist die als Flammschutzmittel. Es wird einer Vielzahl von Konsumprodukten, darunter Elektronik und Textilien, zugesetzt, um die Ausbreitung von Feuer zu verhindern. Die Forschung in diesem Bereich untersucht die Wirksamkeit von BDE-203 in verschiedenen Materialien, seine thermische Stabilität und die Entwicklung sichererer Alternativen .
Analytische Chemie: Nachweis und Quantifizierung
Analytische Chemiker konzentrieren sich auf die Entwicklung empfindlicher und genauer Methoden zum Nachweis und zur Quantifizierung von BDE-203 in Umwelt- und biologischen Proben. Dazu gehören Fortschritte in der Chromatographie und Massenspektrometrie, die entscheidend sind, um sein Vorkommen zu überwachen und seine Verteilungsmuster zu verstehen .
Toxikologie: Ökotoxikologische Wirkungen
Toxikologische Studien zu BDE-203 zielen darauf ab, seine ökotoxikologischen Wirkungen zu bestimmen. Forscher beurteilen die Toxizität der Verbindung für verschiedene Organismen, einschließlich Wasserlebewesen und Vögel, sowie ihr Potenzial, reproduktive und entwicklungsbedingte Toxizität zu verursachen. Ziel ist es, Risikobewertungen und regulatorische Entscheidungen in Bezug auf seine Verwendung und Entsorgung zu informieren .
Biochemie: Interaktion mit biologischen Systemen
In der Biochemie wird BDE-203 auf seine Interaktion mit biologischen Systemen untersucht. Dazu gehören seine Stoffwechselwege in Organismen, seine Fähigkeit, an Proteine und DNA zu binden, und sein Potenzial, oxidativen Stress zu induzieren. Das Verständnis dieser Wechselwirkungen ist entscheidend für die Bewertung der biologischen Wirkungen der Verbindung und der potenziellen Gesundheitsrisiken .
Wirkmechanismus
Target of Action
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .
Mode of Action
The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .
Biochemical Pathways
It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .
Pharmacokinetics
It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.
Result of Action
The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .
Action Environment
The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .
Biochemische Analyse
Biochemical Properties
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function .
Cellular Effects
The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed .
Metabolic Pathways
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABCBOJTHQTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196255 | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-54-5 | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



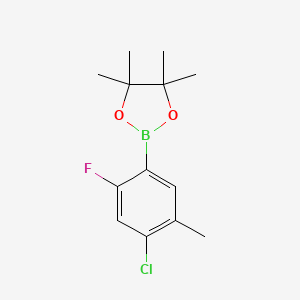

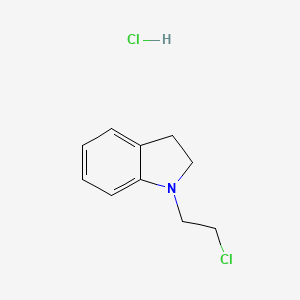
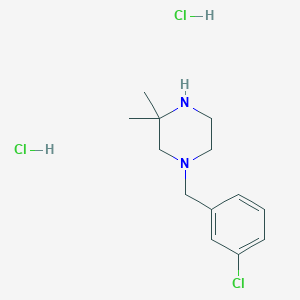
![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)
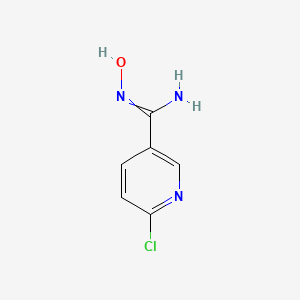
![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)

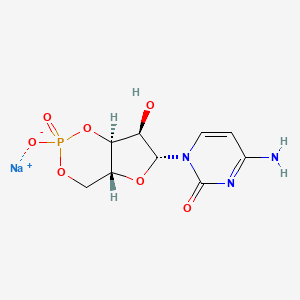
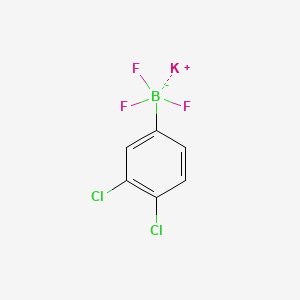
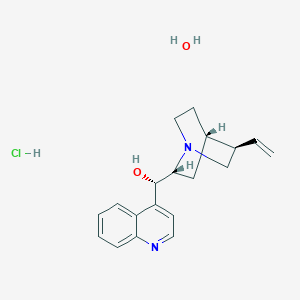
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)
